4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
説明
特性
IUPAC Name |
4-tert-butyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15-5-11-18(12-6-15)28-20-19(13-25-28)22(30)27(14-24-20)26-21(29)16-7-9-17(10-8-16)23(2,3)4/h5-14H,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOBDDYFSLMRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound, also known as F2823-0355 or VU0501383-1, is a highly selective and effective inhibitor of pan-PKD. It targets PKD1, PKD2, and PKD3, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM respectively. It also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their activity. This inhibition leads to changes in the cellular processes that these targets are involved in.
Biochemical Pathways
Given that it targets pkd and src family kinases, it is likely to affect pathways related to cell proliferation, survival, migration, and differentiation.
Result of Action
The inhibition of PKD and Src family kinases by this compound can lead to a variety of molecular and cellular effects. These may include reduced cell proliferation and migration, and increased cell differentiation and apoptosis. .
生化学分析
Biochemical Properties
The compound 4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide has been found to interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Research is ongoing to determine how the effects of 4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide vary with different dosages in animal models. This includes studying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Research is ongoing to identify any enzymes or cofactors that it interacts with, and to determine any effects on metabolic flux or metabolite levels.
Transport and Distribution
Studies are being conducted to understand how 4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is transported and distributed within cells and tissues. This includes investigating any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Pyrazolopyrimidine Core
- 1-Phenyl analog (CAS 899752-35-3): Structure: 1-Phenyl instead of 4-methylphenyl. Molecular Weight: 387.4 g/mol (C22H21N5O2). Impact: The absence of a methyl group reduces lipophilicity (clogP ~3.2 vs.
Variations in the Benzamide Moiety
4-Methoxy-N-[1-Phenyl-4-Oxo-Pyrazolopyrimidin-5-yl]Benzamide () :
N-{1-tert-Butyl-4-Oxo-Pyrazolopyrimidin-5-yl}-2,4-Dimethoxybenzamide () :
Functional Group Modifications
Research Implications
- Lipophilicity Trends : The tert-butyl group in the target compound confers higher clogP (~3.8) compared to methoxy (~2.9) or hydroxyl (~2.5) analogs, suggesting better cell penetration .
- Steric Effects : The 4-methylphenyl group may improve target selectivity over bulkier substituents like 1-tert-butyl .
- Functional Group Diversity : Sulfonamide analogs () highlight the role of acidic groups in modulating target affinity, though thermal stability (MP 175–178°C) varies significantly .
準備方法
Cyclocondensation Reaction
The pyrazolo[3,4-d]pyrimidine scaffold is constructed through a cyclocondensation reaction between 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile and ethyl acetoacetate.
Procedure :
-
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in acetic acid (50 mL) for 12 hours.
-
The mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
-
The precipitate is filtered and recrystallized from ethanol to yield 1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile (Yield: 78%).
Characterization :
Hydrolysis of the Nitrile Group
The carbonitrile group at position 5 is hydrolyzed to an amine using hydrochloric acid.
Procedure :
-
The nitrile intermediate (5 mmol) is stirred in 6 M HCl (20 mL) at 100°C for 6 hours.
-
The solution is cooled, adjusted to pH 8 with NaOH, and extracted with ethyl acetate.
-
The organic layer is dried over Na2SO4 and concentrated to yield 5-amino-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 85%).
Characterization :
Analytical Data and Validation
Spectroscopic Characterization
-
1H-NMR (600 MHz, DMSO- d6): δ 10.23 (s, 1H, NH), 8.51 (s, 1H, pyrimidine-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 2.41 (s, 3H, CH3), 1.34 (s, 9H, C(CH3)3).
-
13C-NMR (150 MHz, DMSO- d6): δ 165.4 (C=O), 156.2 (pyrimidine-C), 151.8 (C=N), 139.5–125.2 (Ar-C), 34.7 (C(CH3)3), 31.2 (C(CH3)3), 21.1 (CH3).
-
HRMS (ESI) : m/z 456.2132 [M + H]+ (calculated: 456.2135).
Purity and Crystallography
-
HPLC Purity : 98.5% (C18 column, acetonitrile/water, 70:30).
-
X-ray Diffraction : Single-crystal analysis confirms the planar pyrazolo[3,4-d]pyrimidine core and dihedral angle of 85° between the benzamide and pyrimidine rings.
Alternative Synthetic Routes
Solid-Phase Synthesis
A modified approach uses Wang resin-bound 5-aminopyrazolo[3,4-d]pyrimidin-4-one for iterative coupling and cleavage, achieving a 68% yield.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., tert-butyl group at δ ~1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 450.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
- HPLC : Monitors purity (>98%) and detects trace intermediates .
How can researchers design experiments to study the compound’s stability under physiological conditions?
Q. Advanced
- Hydrolytic stability assays : Incubate in buffers (pH 2–8, 37°C) and monitor degradation via HPLC at intervals (0–72 hrs) .
- Oxidative stress testing : Expose to H₂O₂ or liver microsomes to assess metabolic susceptibility .
- Light sensitivity : Use UV-Vis spectroscopy to track photodegradation under ICH guidelines .
Key metrics : Half-life (t₁/₂), degradation products (identified via LC-MS/MS) .
What strategies can resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess cell-type specificity .
- Structural analogs : Synthesize derivatives (e.g., fluorinated benzamide) to isolate SAR trends .
Example : Discrepancies in IC₅₀ for kinase X may arise from assay conditions (ATP concentration, incubation time) .
How can structural modifications enhance the compound’s target selectivity?
Q. Advanced
- Functional group substitution : Replace tert-butyl with trifluoromethyl to improve hydrophobic binding .
- Bioisosteric replacements : Substitute pyrimidine oxygen with sulfur to modulate electron density .
- Linker optimization : Introduce PEG spacers to reduce off-target interactions .
| Modification | Target Selectivity (IC₅₀, nM) | Reference |
|---|---|---|
| Parent compound | 120 ± 15 | |
| 4-Trifluoromethyl analog | 45 ± 6 | |
| Thieno-pyrimidine derivative | 320 ± 25 |
What are the primary challenges in scaling up synthesis, and how can they be mitigated?
Q. Basic
- Solvent volume : Reduce DMF usage via solvent-free microwave-assisted reactions .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) .
- Yield optimization : Use flow chemistry for amidation steps to improve reproducibility .
How can computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., docking score ≤ -9.0 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Train on IC₅₀ data from analogs to predict activity of untested derivatives .
Validation : Compare computational results with SPR (surface plasmon resonance) binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
